Thalidomide-5-O-C10-NH2 (hydrochloride)
Description
Contextualization of the Thalidomide (B1683933) Scaffold in Immunomodulatory Research
The story of the thalidomide scaffold is one of the most dramatic in medicinal chemistry. Initially introduced in 1957 as a sedative, it was tragically discovered to be a potent teratogen, causing severe birth defects. acs.org This led to its withdrawal and prompted major reforms in drug testing and regulation. acs.org Decades later, however, thalidomide was found to possess significant anti-inflammatory, anti-angiogenic, and immunomodulatory properties. nih.govnih.gov This discovery led to its repurposing for the treatment of conditions like erythema nodosum leprosum (a complication of leprosy) and, notably, multiple myeloma. nih.govsci-hub.se
Subsequent research revealed that thalidomide's therapeutic effects were linked to its ability to modulate the immune system, in part by altering the production of cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This repositioning of thalidomide from a pariah drug to a valuable therapeutic agent spurred intense investigation into its mechanism of action and the development of analogs with improved efficacy and different activity profiles. nih.govnih.gov These analogs, known as immunomodulatory imide drugs (IMiDs), include lenalidomide (B1683929) and pomalidomide (B1683931), which have become cornerstone therapies for certain hematological cancers. nih.govprecisepeg.com The foundational discovery that unified these activities came in 2010 when it was demonstrated that thalidomide exerts its effects by binding directly to the protein Cereblon (CRBN). acs.org This finding was the critical link that transitioned the thalidomide scaffold from the realm of immunomodulation to the forefront of targeted protein degradation.
Evolution of Thalidomide Derivatives for Targeted Protein Degradation (TPD) Modalities
The identification of CRBN as the direct target of thalidomide and its analogs was a watershed moment that catalyzed the development of Targeted Protein Degradation (TPD). researchgate.net Researchers understood that when an IMiD binds to CRBN, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, it alters the substrate specificity of the complex. nih.govnih.gov Instead of binding its natural substrates, the CRBN-IMiD complex recruits new "neo-substrates," marking them for ubiquitination and subsequent destruction by the proteasome. jst.go.jpresearchgate.net This mechanism explained the anti-cancer activity of lenalidomide and pomalidomide, which induce the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), essential for myeloma cell survival. nih.govnih.gov
This "molecular glue" concept, where a small molecule induces an interaction between two proteins that wouldn't otherwise occur, paved the way for a more generalizable TPD technology: Proteolysis-Targeting Chimeras (PROTACs). jst.go.jpnih.gov A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to an E3 ligase (the "E3 binder"), and the other binds to a specific protein of interest (the "target binder"). researchgate.net By bringing the E3 ligase and the target protein into close proximity, the PROTAC induces the ubiquitination and degradation of the target. nih.gov
Thalidomide and its derivatives were ideal candidates for the E3 binder component of PROTACs due to their well-characterized, high-affinity binding to CRBN. researchgate.netresearchgate.net This led to the systematic development of thalidomide derivatives specifically designed for incorporation into PROTACs. These derivatives, such as Thalidomide-5-O-C10-NH2 (hydrochloride), were functionalized with linkers at various positions on the thalidomide scaffold to allow for covalent attachment to a target-binding ligand without disrupting the crucial interaction with CRBN. medchemexpress.comnih.gov
| Compound Class | Mechanism of Action | Key Discovery/Development | Example(s) |
| Thalidomide | Immunomodulation, Anti-angiogenesis | Repurposed for leprosy and multiple myeloma. nih.gov | Thalidomide |
| IMiDs | Molecular Glue Degraders | Enhanced potency and altered substrate specificity compared to thalidomide. precisepeg.com | Lenalidomide, Pomalidomide |
| CRBN-based PROTAC Ligands | E3 Ligase Binders for PROTACs | Functionalized with linkers to enable conjugation to target binders for TPD. medchemexpress.com | Thalidomide-5-O-C10-NH2 |
Overview of Research Paradigms Utilizing CRBN Ligands in Chemical Probe Development
The discovery of thalidomide's interaction with CRBN has spurred the development of numerous research paradigms that utilize CRBN ligands as powerful chemical probes. acs.org These tools go beyond simply creating PROTACs for therapeutic purposes and are instrumental in fundamental biological research.
One major paradigm is the use of CRBN ligands to explore the "degradable proteome." By creating libraries of PROTACs with different target binders linked to a CRBN ligand like a thalidomide derivative, researchers can systematically identify which proteins in a cell can be targeted for degradation. This approach helps to validate new drug targets and understand the downstream consequences of eliminating a specific protein. jst.go.jp
Another research area involves developing selective chemical probes to study CRBN biology itself. nih.gov For instance, bifunctional degraders have been created that link a CRBN ligand to a ligand for a different E3 ligase, such as VHL (von Hippel-Lindau). These "hetero-PROTACs" can induce the degradation of CRBN, allowing researchers to study the cellular effects of CRBN loss. nih.gov Furthermore, photoaffinity labeling probes derived from CRBN ligands have been developed to map the binding site on CRBN and identify novel proteins that interact with the CRBN-ligand complex. acs.org
Finally, the principles learned from thalidomide and CRBN are being applied to discover ligands for other E3 ligases. nih.gov While CRBN and VHL are the most commonly used E3 ligases in PROTAC design, the human genome encodes over 600 E3 ligases. researchgate.net Expanding the repertoire of available E3 ligase ligands is a major goal in chemical biology, as it would allow for more precise control over protein degradation, potentially enabling tissue-specific targeting and overcoming resistance mechanisms. nih.gov Thalidomide-based ligands remain a foundational tool in these efforts, serving as a benchmark for the development of new TPD technologies.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H32ClN3O5 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H |
InChI Key |
CLCNTSDSFGDPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Historical and Current Synthetic Pathways to Thalidomide (B1683933) Core Structures
The synthesis of the fundamental thalidomide structure has evolved since its inception. Historically, the preparation involved the reaction of N-phthaloyl-L-glutamic acid with ammonia (B1221849) or urea (B33335) at high temperatures. Another early method utilized the condensation of phthalic anhydride (B1165640) with glutamic acid, followed by cyclization of the resulting N-phthaloyl-glutamic acid. google.com For instance, L-glutamine can be suspended in pyridine, to which phthalic anhydride is added and heated to form N-phthaloyl-glutamine, which is then cyclized to thalidomide. google.com
Contemporary methods have focused on improving efficiency, yield, and stereochemical control. One common modern approach involves the reaction of N-carbethoxyphthalimide with L-glutamine to produce N-phthaloyl-L-glutamine, which is subsequently cyclized using reagents like carbonyldiimidazole. researchgate.net This two-step process can yield highly pure S-thalidomide in significant yields. usuhs.edu More recent innovations report the direct reaction of phthalic anhydride and L-glutamine in a suitable solvent system with reagents like triethylamine (B128534) and acetic anhydride, followed by a simple filtration to obtain thalidomide. usuhs.edu
A key challenge in thalidomide synthesis is managing its chirality, as the (S)-enantiomer is associated with teratogenic effects while the (R)-enantiomer possesses sedative properties. researchgate.net However, the enantiomers can interconvert under physiological conditions. researchgate.net Synthetic strategies have been developed to produce enantiomerically pure forms, often starting from chiral precursors like D- or L-isoglutamine. researchgate.net
Functionalization Approaches for Thalidomide Derivatives, including Ester and Amide Linkages
The functionalization of the thalidomide scaffold is crucial for creating derivatives with tailored properties. Modifications are typically introduced on the phthalimide (B116566) ring or the glutarimide (B196013) ring. For the synthesis of "Thalidomide-5-O-C10-NH2 (hydrochloride)," the key functionalization is the introduction of an ether linkage at the 5-position of the phthaloyl ring.
This process begins with the synthesis of a hydroxylated thalidomide intermediate, specifically 5-hydroxythalidomide (B1239145). embopress.orgnih.govnih.gov The synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide, a metabolite of thalidomide, has been described. acs.org This synthesis can start from N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid. acs.org
Once 5-hydroxythalidomide is obtained, the hydroxyl group serves as a handle for introducing various linkers through etherification reactions. To create an ester linkage, the hydroxyl group could be acylated with a suitable carboxylic acid derivative. For an amide linkage, a common strategy for PROTAC development involves using a linker with a carboxylic acid terminus that can be coupled to an amino-functionalized thalidomide derivative. Conversely, an amine-terminated linker can react with a carboxylic acid-functionalized thalidomide.
Integration of the C10-NH2 Moiety and Hydrochloride Salt Formation
The integration of the C10-NH2 moiety onto the 5-hydroxythalidomide core would typically proceed via a Williamson ether synthesis. This involves deprotonating the hydroxyl group of 5-hydroxythalidomide with a suitable base to form an alkoxide, which then acts as a nucleophile. This alkoxide would then react with a long-chain alkyl halide containing a protected amine functionality at the terminus, for example, a 10-bromo-decyl-phthalimide. The phthalimide group serves as a common protecting group for the primary amine.
Following the etherification, the protecting group on the terminal amine must be removed. In the case of a phthalimide protecting group, this is commonly achieved by hydrazinolysis using hydrazine (B178648) hydrate. This step liberates the primary amine, yielding Thalidomide-5-O-C10-NH2.
The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (Thalidomide-5-O-C10-NH2) in a suitable organic solvent, such as diethyl ether or dichloromethane, with a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt then precipitates out of the solution and can be collected by filtration. This salt formation improves the compound's stability and solubility in aqueous media.
Advanced Synthetic Techniques for Analog Generation
The generation of thalidomide analogs has been significantly advanced by modern synthetic techniques that offer improvements in speed, efficiency, and environmental impact.
One-Pot Multicomponent Synthesis
One-pot multicomponent reactions are highly efficient for generating libraries of thalidomide analogs. researchgate.netembopress.orgacs.org These reactions combine multiple starting materials in a single reaction vessel to form a complex product in a single step, avoiding the need for isolation of intermediates. For instance, a one-pot synthesis of thalidomide and its analogs can be achieved by reacting a cyclic anhydride, glutamic acid, and an ammonia source (like ammonium (B1175870) chloride) in the presence of a catalyst. researchgate.netembopress.orgacs.org This approach allows for the rapid diversification of the phthalic ring moiety. embopress.orgacs.org
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thalidomide and its derivatives. researchgate.netembopress.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.gov For example, the synthesis of thalidomide analogs has been successfully performed using microwave irradiation in a one-pot multicomponent system, combining a cyclic anhydride, glutamic acid, and ammonium chloride. researchgate.netembopress.orgacs.org
Green Chemistry Principles in Thalidomide Analog Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. embopress.orgnih.gov In the context of thalidomide analog synthesis, this includes the use of less hazardous solvents, reducing the number of synthetic steps through one-pot reactions, and employing energy-efficient methods like microwave synthesis. researchgate.netembopress.orgacs.org The development of a novel green one-pot synthetic technique for the generation of thalidomide and its analogs has been reported, highlighting the move towards more sustainable chemical manufacturing. embopress.org
Chirality Control in Synthetic Design and Enantiomeric Resolution
Thalidomide possesses a single chiral center at the C3 position of the glutarimide ring, and as a result, exists as two enantiomers, (R)- and (S)-thalidomide. It is well-established that these enantiomers can exhibit different biological activities. However, thalidomide undergoes racemization in vivo, meaning the enantiomers can interconvert under physiological conditions. nih.gov Despite this, the development of methods to control and analyze the chirality of thalidomide and its derivatives remains a significant area of research.
Enantioselective Synthesis
The asymmetric synthesis of thalidomide analogs aims to produce a single enantiomer selectively. One approach involves the use of chiral auxiliaries or catalysts during the synthesis. For instance, an enantioselective synthesis could start from a chiral precursor of glutamic acid. By using either D- or L-glutamic acid, the corresponding (R)- or (S)-enantiomer of the final thalidomide derivative can be targeted.
Another strategy involves the enantioselective reduction of a precursor. For example, a prochiral intermediate could be reduced using a chiral reducing agent to establish the desired stereocenter. However, the application of these methods to more complex derivatives like Thalidomide-5-O-C10-NH2 can be challenging due to the multi-step nature of the synthesis and the potential for racemization during intermediate steps.
Enantiomeric Resolution
A more common and often more practical approach for obtaining enantiomerically pure thalidomide derivatives is the resolution of the racemic mixture. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be highly effective in separating the enantiomers of thalidomide and its analogs. mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The choice of the mobile phase is also critical for achieving optimal separation. Polar organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724) are often employed. mdpi.comnih.gov The specific combination of the CSP and the mobile phase can significantly influence the resolution and even the elution order of the enantiomers.
The table below provides examples of chiral stationary phases and mobile phases that have been successfully used for the enantiomeric resolution of thalidomide and related compounds.
| Chiral Stationary Phase (CSP) | Mobile Phase | Application |
| Chiralpak AD (amylose derivative) | Methanol/Ethanol | Resolution of thalidomide and its analogs mdpi.comnih.gov |
| Chiralcel OD (cellulose derivative) | n-Hexane/2-Propanol | Separation of thalidomide enantiomers |
| Chiralcel OJ-H (cellulose derivative) | Methanol | Baseline separation of various thalidomide derivatives mdpi.comnih.gov |
| Lux Amylose-2 | Ethanol | Resolution of immunomodulatory drugs (IMiDs) mdpi.comnih.gov |
This table is a compilation of data from studies on the chiral separation of thalidomide and its analogs and is intended to be representative of the methods available.
Elucidation of Molecular Mechanism of Action Via E3 Ubiquitin Ligase Modulation
Detailed Interaction with Cereblon (CRBN) Protein, a Substrate Receptor of CRL4CRBN
Thalidomide (B1683933) and its derivatives, including Thalidomide-5-O-C10-NH2 hydrochloride, exert their effects by directly binding to Cereblon (CRBN). nih.govrsc.org CRBN is a crucial component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, where it functions as a substrate receptor. nih.govnih.gov The binding of these molecules to CRBN alters its substrate specificity, a key step in their mechanism of action. nih.govrsc.orgscispace.com
The CRL4CRBN complex, which also includes Damage-specific DNA-binding protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of cullins-1 (Roc1), is responsible for tagging proteins with ubiquitin, marking them for destruction by the proteasome. nih.gov The interaction of thalidomide derivatives with CRBN is a pivotal event that repurposes this cellular machinery to degrade proteins that are not its natural targets. nih.govnih.gov This modulation of the E3 ligase's function is central to the therapeutic and teratogenic effects of these compounds. nih.govwikipedia.org
Interestingly, the binding of thalidomide and its analogs can also inhibit the auto-ubiquitination of CRBN. nih.govnih.govnih.gov This leads to an accumulation of CRBN within the cell, which in turn enhances the degradation of its target proteins. nih.gov
Binding Site Analysis and Ligand-Induced Conformational Changes of CRBN
The binding of thalidomide and its derivatives to CRBN occurs within a specific pocket on the protein. This binding site is a tri-tryptophan cage, where the glutarimide (B196013) ring of the thalidomide molecule fits. researchgate.netnih.gov The phthalimide (B116566) portion of the molecule is then positioned to interact with and recruit new protein substrates. nih.gov
Crystal structures have revealed that both the (S) and (R) enantiomers of thalidomide bind to this tri-Trp pocket. researchgate.netnih.gov However, the binding of the (S)-enantiomer results in a more relaxed conformation of the glutarimide ring. researchgate.net This structural difference has significant implications for the subsequent recruitment of neosubstrates.
The binding of the ligand to CRBN induces conformational changes that create a novel protein-protein interaction surface. nih.gov This new surface is what allows for the recruitment of proteins that would not normally bind to CRBN. nih.gov The specificity of this recruitment is determined by the chemical structure of the thalidomide derivative bound to CRBN. nih.gov
Stereospecificity of CRBN Binding and its Mechanistic Implications
The two enantiomers of thalidomide, (S)-thalidomide and (R)-thalidomide, exhibit different biological activities. This is due to the stereospecific nature of their interaction with CRBN. researchgate.netnih.gov Biochemical studies have shown that the (S)-enantiomer binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. researchgate.netnih.gov
This difference in binding affinity translates to a difference in the efficiency of neosubstrate recruitment and degradation. The (S)-enantiomer is more potent in inducing the degradation of certain neosubstrates, which is linked to its teratogenic effects. researchgate.netnih.gov The distinct conformations adopted by the two enantiomers upon binding to CRBN are thought to be responsible for these differences in activity. researchgate.net It's important to note that the enantiomers can interconvert in the body. drugbank.com
Application in Proteolysis-Targeting Chimeras (PROTACs)
Thalidomide-5-O-C10-NH2 hydrochloride is a valuable building block in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comglpbio.cnmedchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like CRBN), a linker, and a ligand for a target protein of interest. medchemexpress.commedchemexpress.com
By tethering a target protein to the E3 ligase via the PROTAC, the system can be engineered to degrade virtually any protein of interest. medchemexpress.comnih.gov The thalidomide-based moiety of the PROTAC serves to recruit the CRL4CRBN complex. medchemexpress.commedchemexpress.comglpbio.cnmedchemexpress.commedchemexpress.com The linker's length and composition are critical for the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is necessary for efficient degradation. nih.gov
The use of thalidomide derivatives in PROTACs has greatly expanded the scope of targeted protein degradation, offering a promising new therapeutic modality for a wide range of diseases. nih.gov
| Component | Function |
| E3 Ligase Ligand (e.g., Thalidomide derivative) | Recruits the E3 ubiquitin ligase complex (CRL4CRBN). medchemexpress.commedchemexpress.comglpbio.cnmedchemexpress.commedchemexpress.com |
| Linker | Connects the E3 ligase ligand to the target protein ligand and influences ternary complex stability. nih.gov |
| Target Protein Ligand | Binds to the specific protein targeted for degradation. |
Thalidomide-5-O-C10-NH2 as a CRBN-Recruiting Ligand Component in Bifunctional Degraders
Thalidomide-5-O-C10-NH2 (hydrochloride) is a specialized chemical tool derived from thalidomide, designed specifically for the construction of PROTACs. medchemexpress.com It functions as the Cereblon-recruiting ligand, the "anchor" component that engages the CRBN E3 ubiquitin ligase. medchemexpress.com CRBN is a substrate receptor protein that forms the CRL4-CRBN E3 ubiquitin ligase complex with Cullin 4A (Cul4A) and Damaged DNA-Binding Protein 1 (DDB1). nih.govnih.gov
The thalidomide moiety and its analogs, collectively known as immunomodulatory imide drugs (IMiDs), bind directly to CRBN. nih.gov This binding event remodulates the substrate specificity of the E3 ligase, enabling the recruitment of proteins that are not its natural substrates, termed neosubstrates. nih.govyoutube.com This mechanism is the basis for the therapeutic effects of thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) in treating multiple myeloma, where they induce the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov
In the context of PROTACs, Thalidomide-5-O-C10-NH2 is not intended to act as a drug on its own but serves as a structural component. medchemexpress.com The thalidomide-based core ensures high-affinity binding to CRBN, while the C10-NH2 portion represents a linker with a terminal amine group, providing a convenient attachment point for conjugation to a warhead ligand via further chemical synthesis. medchemexpress.com By incorporating this moiety, researchers can create bifunctional degraders that effectively hijack the CRL4-CRBN complex and direct its ubiquitination activity toward a specific protein of interest targeted by the warhead. The use of thalidomide-based ligands is a foundational strategy in PROTAC development, with CRBN having been successfully utilized to target over 30 different proteins for degradation. nih.gov
Design Principles of Linker Chemistry for Optimal Ternary Complex Formation
The linker component of a PROTAC, though not directly involved in binding to the target or the E3 ligase, plays a critical role in the efficacy of the degrader. nih.gov Its length, composition, and rigidity are determining factors for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination. explorationpub.com The process of identifying the ideal linker often requires significant empirical optimization, a challenge sometimes referred to as "linkerology". researchgate.net
Key Design Principles of PROTAC Linkers:
Linker Length: The length of the linker is paramount. If a linker is too short, it can lead to steric clashes between the POI and the E3 ligase, preventing the simultaneous binding required for ternary complex formation. explorationpub.comresearchgate.net Conversely, an excessively long linker may fail to bring the two proteins into close enough proximity for the effective transfer of ubiquitin. explorationpub.comresearchgate.net The optimal length is highly dependent on the specific POI-E3 ligase pair. For example, a study on PROTACs targeting TANK-binding kinase 1 (TBK1) found that linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms demonstrated potent, submicromolar degradation. nih.gov
Linker Composition: The most common chemical motifs used in linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. broadpharm.com The composition affects crucial physicochemical properties such as solubility and cell permeability. nih.gov The choice of atoms within the linker can also have a significant impact on PROTAC activity. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in only weak CRBN degradation, suggesting that the incorporation of oxygen atoms in place of CH₂ groups was detrimental to that specific PROTAC's function. nih.gov More advanced linkers incorporate features like alkynes and triazoles, which can be installed via "click chemistry" for more convergent and efficient PROTAC synthesis.
Rigidity and Flexibility: The flexibility of the linker influences the ability of the PROTAC to adopt a conformation that allows for productive ternary complex formation. While flexible linkers like PEG and alkyl chains provide more conformational freedom, some designs have incorporated rigid or dynamic elements. For instance, novel strategies include the use of ferrocene (B1249389) as a molecular hinge, allowing for controlled dynamic conformational changes that can be fine-tuned for optimal activity. acs.org
Attachment Points: The specific position where the linker is attached to the warhead and the E3 ligase ligand is also a critical variable. explorationpub.com Altering the attachment point can change the vector of approach between the two proteins, thereby influencing the stability and geometry of the resulting ternary complex.
The optimization of these linker parameters is essential for developing potent and selective PROTACs, as highlighted by various research findings.
Interactive Data Table: Linker Design and Degradation Efficacy Select a parameter from the dropdown menu to see examples from research findings.
Select Parameter:
| Target System | Linker Details | Observation | Citation |
|---|
Mechanistic Studies of PROTAC-Mediated Protein Ubiquitination and Degradation Kinetics
The mechanism of PROTACs is fundamentally event-driven and catalytic, distinguishing it from the occupancy-driven model of traditional inhibitors. nih.gov A single PROTAC molecule can induce the degradation of multiple POI molecules, cycling through the process of ternary complex formation, ubiquitination, and dissociation. nih.gov The formation of the ternary complex is the critical initiating step, which brings the POI into close proximity with the recruited E2-E3 ligase machinery. nih.gov This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The attachment of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein. researchgate.net
The efficiency of this process is governed by complex kinetics that researchers are actively working to understand and model. exlibrisgroup.comnih.gov Several key parameters are used to quantify the degradation activity of a PROTAC:
DC₅₀ (Half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. nih.gov
Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC. nih.gov
Kinetic modeling has revealed that these degradation parameters are influenced by multiple factors beyond simple binding affinity. nih.gov A key insight is that the half-maximal degradation concentration (DC₅₀) is directly proportional to the dissociation constant (Kd) of the ternary complex. nih.gov It is also inversely proportional to the cellular expression level of the E3 ligase and the effective ubiquitylation rate (kub). nih.gov This implies that a highly stable ternary complex and a rapid rate of ubiquitin transfer are hallmarks of a potent PROTAC. nih.gov Furthermore, the plasticity of the ternary complex is crucial; potent PROTACs tend to maintain stable and important interactions between the POI and the E3 ligase, allowing for effective ubiquitination. nih.gov
Interactive Data Table: Factors Influencing Degradation Kinetics
| Kinetic Parameter | Influencing Factor | Relationship | Citation |
|---|---|---|---|
| DC₅₀ (Potency) | Ternary Complex Dissociation Constant (Kd) | Proportional (Higher Kd leads to higher DC₅₀, i.e., lower potency) | nih.gov |
| DC₅₀ (Potency) | E3 Ligase Expression Level | Inversely Proportional (Higher expression leads to lower DC₅₀) | nih.gov |
| DC₅₀ (Potency) | Effective Ubiquitylation Rate (kub) | Inversely Proportional (Higher kub leads to lower DC₅₀) | nih.gov |
| Degradation Efficiency | Ternary Complex Stability & Durability | Positive Correlation (More stable/durable complexes enhance degradation) | acs.org |
| Degradation Efficiency | Accessibility of Lysine Residues on POI | Positive Correlation (Proximity of Lys to E2/Ub site is required) | elifesciences.orgelifesciences.org |
Theoretical Frameworks for Ligand-Induced Proximity and Degradation
Given the complexity of the PROTAC mechanism, which involves a three-body system (POI, PROTAC, E3 ligase), theoretical and computational frameworks are indispensable for rational design and for understanding the determinants of degradation efficiency. researchgate.netacs.org These approaches aim to model the structure and dynamics of the PROTAC-induced ternary complex, which is considered the key event for effective degradation. researchgate.netnih.gov
Several computational methods are employed to navigate the vast chemical space of potential PROTACs and to gain mechanistic insights:
Molecular Dynamics (MD) Simulations: Long-timescale MD simulations are used to investigate the stability, plasticity, and conformational dynamics of ternary complexes. nih.govacs.org These simulations can reveal crucial protein-protein interactions stabilized by the PROTAC and highlight how the dynamics of the complex influence degradation efficiency. nih.govelifesciences.org For example, simulations have shown that potent PROTACs maintain more stable interactions between the POI and the E3 ligase compared to weaker ones. nih.gov
Protein-Protein Docking and Linker Modeling: A common approach involves separately docking the PROTAC's warhead and anchor into their respective protein pockets and then modeling the conformational space of the linker to predict viable ternary complex structures. researchgate.netelifesciences.orgnih.gov This helps in assessing whether a given linker can successfully bridge the two proteins without steric hindrance. explorationpub.com
Free Energy and Quantum Mechanical (QM) Calculations: Advanced computational techniques, such as free energy landscape analysis, provide insights into the stability of different conformational states of the ternary complex. nih.gov Quantum mechanics-based methods can be used to predict the impact of ligand binding at the E3-ligase interface, which has been shown to correlate with the degradation potential of PROTACs. nih.gov
Machine Learning (ML) and Artificial Intelligence (AI): More recently, machine learning models are being developed to predict the degradation activity of novel PROTAC molecules. arxiv.org These models are trained on curated datasets that include information on PROTAC structure, pDC₅₀/Dₘₐₓ values, E3 ligase type, POI sequence, and cell type, with the goal of accelerating the discovery of effective degraders. arxiv.orgslas.org
Together, these theoretical frameworks provide a powerful lens through which to view the process of ligand-induced protein degradation. acs.org They are crucial for moving beyond a "trial-and-error" approach to PROTAC design and toward a more rational, structure-based methodology that can predict the most promising candidates for therapeutic development. nih.govresearchgate.net
Structural Biology and Biophysical Characterization of Compound Protein Interactions
X-ray Crystallography of Thalidomide-5-O-C10-NH2 Bound to CRBN
While a specific crystal structure for Thalidomide-5-O-C10-NH2 hydrochloride complexed with Cereblon (CRBN) is not publicly available, extensive X-ray crystallography studies on thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide) provide a precise blueprint for its binding mechanism. nih.govnih.gov These studies are directly applicable to the thalidomide moiety of Thalidomide-5-O-C10-NH2.
The structural data reveals that the glutarimide (B196013) ring of the thalidomide portion is essential for the interaction. nih.govresearchgate.net It fits snugly into a hydrophobic pocket within the Thalidomide-Binding Domain (TBD) of CRBN. This pocket is notably characterized by three tryptophan residues (W380, W386, and W400), often referred to as the "tri-Trp pocket". nih.govresearchgate.net The binding is anchored by specific hydrogen bonds formed between the imide group of the glutarimide ring and the backbone of CRBN residues, particularly His380 and Trp382. nih.govresearchgate.net The phthalimide (B116566) portion of the molecule is more solvent-exposed, which allows for the attachment of linkers, such as the -O-C10-NH2 chain in this compound, without disrupting the crucial binding to CRBN. nih.govresearchgate.net This solvent-exposed linker is a key feature for its function in Proteolysis Targeting Chimeras (PROTACs), where it connects to a ligand for a target protein. medchemexpress.com
Table 1: Key Interacting Residues in the Thalidomide-CRBN Binding Interface
| Interacting Residue (in CRBN) | Role in Binding | Interaction Type |
|---|---|---|
| His380 | Forms hydrogen bond with the glutarimide ring | Hydrogen Bond |
| Trp382 | Forms hydrogen bond with the glutarimide ring | Hydrogen Bond |
| Trp380, Trp386, Trp400 | Form a hydrophobic pocket that engulfs the glutarimide ring | Hydrophobic Interactions |
| Tyr386, Trp388 | Crucial for the integrity of the binding pocket | Structural Support |
Data synthesized from studies on thalidomide and its analogs. nih.govresearchgate.net
Cryo-Electron Microscopy (Cryo-EM) Studies of Ternary Complexes (CRBN-Compound-Neo-Substrate/POI)
Cryo-electron microscopy (Cryo-EM) has become an invaluable tool for visualizing the large, dynamic protein assemblies mediated by compounds like Thalidomide-5-O-C10-NH2. digitellinc.com Studies on the broader class of Cereblon E3 Ligase Modulatory Drugs (CELMoDs) reveal critical conformational changes in CRBN upon drug binding. nih.gov
Cryo-EM analyses of the DDB1-CRBN complex show that in its unbound (apo) state, CRBN exists in a flexible, "open" conformation. digitellinc.comnih.gov The binding of a thalidomide-based ligand to the TBD is both necessary and sufficient to induce a significant allosteric rearrangement, shifting CRBN into a "closed" conformation. digitellinc.comnih.gov This closed state is the one that is competent for neosubstrate binding. digitellinc.com For a PROTAC utilizing Thalidomide-5-O-C10-NH2, this induced conformational change is essential for creating a stable ternary complex, which consists of CRBN, the PROTAC, and the target Protein of Interest (POI). The neosubstrate or POI can only associate stably with the drug-bound, closed conformation of CRBN, highlighting the importance of this ligand-induced structural change for degradation efficacy. digitellinc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for confirming ligand binding and mapping the interaction site in solution, providing data that is complementary to solid-state crystal structures. nih.govresearchgate.net In the context of Thalidomide-5-O-C10-NH2, NMR would be used to validate its engagement with CRBN.
Techniques such as 1D proton NMR can be used to observe changes in the chemical environment of the protein upon ligand addition. researchgate.net For instance, signals from methyl groups located deep within the protein's core that are shifted upon binding are indicative of a direct interaction. researchgate.net More advanced NMR techniques, like Chemical Shift Perturbation (CSP) mapping using 2D spectra (e.g., ¹H-¹⁵N HSQC), can precisely map the binding site. By monitoring the chemical shift changes of specific amino acid residues in isotopically labeled CRBN upon titration with Thalidomide-5-O-C10-NH2, researchers can identify the residues that form the binding pocket, confirming the interactions observed in crystallography.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics
The thermodynamic and kinetic profiles of molecular interactions are crucial for understanding the potency and mechanism of a drug. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard biophysical techniques for these measurements. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govkhanacademy.org By titrating Thalidomide-5-O-C10-NH2 into a solution containing CRBN, ITC can determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). khanacademy.org This provides a complete thermodynamic signature of the binary interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in refractive index at a sensor surface to monitor binding events in real-time. nih.gov In a typical SPR experiment, CRBN would be immobilized on a sensor chip, and solutions of Thalidomide-5-O-C10-NH2 would be flowed over the surface. This allows for the determination of not only the binding affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd). These techniques are also essential for studying the formation and stability of the full ternary complex (CRBN-compound-POI).
Table 2: Representative Biophysical Parameters for Thalidomide Analog Binding to CRBN
| Parameter | Description | Typical Value Range | Technique |
|---|---|---|---|
| Kd (Dissociation Constant) | A measure of binding affinity; lower values indicate stronger binding. | 150 - 300 nM | ITC, SPR, Thermal Shift |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. | ~1 | ITC |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding, reflecting changes in bonding. | Varies | ITC |
| ΔS (Entropy Change) | The change in disorder of the system upon binding, reflecting conformational and solvent effects. | Varies | ITC |
| ka (Association Rate) | The rate at which the ligand binds to the protein. | Varies | SPR |
| kd (Dissociation Rate) | The rate at which the ligand-protein complex dissociates. | Varies | SPR |
Values are representative based on published data for thalidomide and its analogs. nih.gov
Mass Spectrometry-Based Approaches for Characterizing Protein-Ligand Adducts
Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify proteins and their modifications. nih.gov In the context of Thalidomide-5-O-C10-NH2, MS-based proteomics is not typically used to study the non-covalent protein-ligand adduct itself, but rather to identify the downstream consequences of its formation—namely, the degradation of specific proteins.
When Thalidomide-5-O-C10-NH2 is used as part of a PROTAC, it recruits the CRBN E3 ligase to a specific Protein of Interest (POI). This proximity induces the ubiquitination and subsequent proteasomal degradation of the POI. nih.gov Quantitative proteomics, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), is employed to compare the protein levels in cells treated with the PROTAC versus a control. By analyzing the entire proteome, researchers can confirm the selective degradation of the intended POI and identify any off-target proteins that are also degraded, providing crucial information on the PROTAC's specificity. nih.gov This approach was instrumental in identifying endogenous neosubstrates of thalidomide, such as SALL4. nih.gov
Structure Activity Relationship Sar Elucidation for Mechanistic and Design Optimization
Impact of Structural Modifications on CRBN Binding Affinity and Selectivity
The binding of thalidomide (B1683933) and its analogs to Cereblon (CRBN) is a highly specific interaction primarily governed by the glutarimide (B196013) moiety of the molecule. rsc.orgspring8.or.jp This part of the compound inserts into a tri-tryptophan pocket on the thalidomide-binding domain (TBD) of CRBN, forming essential hydrogen bonds with the protein backbone. rsc.orgresearchgate.net In contrast, the phthalimide (B116566) ring is directed outward from the binding pocket, making it an ideal position for solvent exposure and the attachment of linkers for PROTAC synthesis without abolishing CRBN engagement. researchgate.net
The following table summarizes the binding affinities of thalidomide and its key analogs to CRBN, illustrating the core principles of the structure-activity relationship.
| Compound/Analog | Modification | CRBN Binding Affinity (Kd or IC50) | Key Finding |
| (S)-Thalidomide | N/A (S-enantiomer) | ~10-fold stronger than (R)-enantiomer. researchgate.netsemanticscholar.orgnih.gov | The (S)-enantiomer is the more active binder, demonstrating the stereospecificity of the interaction. semanticscholar.org |
| (R)-Thalidomide | N/A (R-enantiomer) | Weaker binding affinity compared to (S)-form. researchgate.netsemanticscholar.orgnih.gov | The (R)-enantiomer fits less favorably into the CRBN binding pocket. nih.govrsc.org |
| Lenalidomide (B1683929) | 4-amino substitution on phthalimide ring. | Binds effectively to CRBN. mdc-berlin.de | Modifications on the phthalimide ring are tolerated and can enhance desired properties. rsc.org |
| Pomalidomide (B1683931) | 4-amino substitution and modification to glutarimide ring. | Potent CRBN binder. mdc-berlin.de | Demonstrates that combined modifications can lead to highly potent CRBN ligands. encyclopedia.pub |
| Glutarimide | Core binding motif. | Binds to CRBN, though weaker than (S)-thalidomide. researchgate.net | Confirms the glutarimide moiety is the essential pharmacophore for CRBN binding. researchgate.net |
| Phthalimide | Non-binding portion. | No significant binding. researchgate.net | Shows the phthalimide ring does not directly participate in the primary binding interaction. researchgate.net |
Influence of Linker Length and Composition on PROTAC Efficacy and Ternary Complex Stability
In a PROTAC molecule, the linker connecting the CRBN ligand (such as Thalidomide-5-O-C10-NH2) and the warhead (ligand for the protein of interest) is not merely a passive spacer. arxiv.org Its length and chemical composition are critical determinants of PROTAC efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase). ub.edunih.gov The formation of this complex is essential for the subsequent ubiquitination and degradation of the target protein. nih.govnih.gov
The 10-carbon chain of Thalidomide-5-O-C10-NH2 provides significant length and flexibility. Research has consistently shown that an optimal linker length is crucial for degradation activity. ub.edunih.gov Linkers that are too short may cause steric hindrance, preventing the target protein and CRBN from coming together effectively. researchgate.net Conversely, linkers that are excessively long can also reduce efficacy, possibly due to an entropic penalty that destabilizes the ternary complex. nih.govresearchgate.net
Studies have systematically varied linker lengths to find the optimal range for specific targets. For example, in the development of PROTACs for the p38α kinase, a linker length of 15-17 atoms was found to be optimal, while linkers shorter than 15 atoms or as long as 20 atoms were less effective. ub.edu Another study targeting the Estrogen Receptor (ER)-α found that a 16-atom chain length was most effective. The plasticity of the protein-protein interactions at the ternary complex interface means that different linkers can promote different, and variably productive, binding conformations. arxiv.org The stability of the ternary complex, which can be measured by parameters like the buried surface area (BSA), directly correlates with the efficacy of degradation. researchgate.net
The table below illustrates the relationship between linker length and degradation efficiency for a series of p38α-targeting PROTACs.
| PROTAC Compound | Linker Length (atoms) | p38α Degradation Activity |
| NR-Series (Short) | < 8 | No degradation observed. ub.edu |
| NR-7 Series (Optimal) | 15-17 | Potent degradation. ub.edu |
| NR-1c (Long) | 20 | Efficient degradation. ub.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov In the context of CRBN ligands and PROTACs, QSAR models can be developed to predict mechanistic activities such as CRBN binding affinity or degradation potency, thereby accelerating the design and optimization process. nih.gov
The development of a QSAR model begins with a dataset of molecules with known activities (e.g., IC50 or DC50 values). nih.gov For each molecule, a set of numerical "descriptors" is calculated, which encode various physicochemical properties, such as size, shape, hydrophobicity, and electronic features. nih.gov Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like support vector machines (SVM) and deep neural networks, are then used to build a mathematical model that links these descriptors to the observed activity. nih.govnih.govarxiv.org
For PROTACs, the complexity is higher due to the three-component system (warhead, linker, E3 ligand). Machine learning-based QSAR approaches are particularly promising as they can capture the complex, non-linear relationships between the structure of the entire PROTAC and its degradation efficiency. arxiv.org These models can incorporate features not only of the chemical structure but also information about the target protein sequence and the experimental cell line, leading to more robust predictions. arxiv.org Recent studies have shown that such models can achieve high accuracy in predicting the activity of new PROTAC molecules, helping to prioritize which candidates to synthesize and test. arxiv.org While a specific QSAR model for Thalidomide-5-O-C10-NH2 (hydrochloride) is not publicly detailed, the principles would involve creating a dataset of PROTACs using this or similar CRBN ligands and correlating their structural features with measured degradation performance.
Role of Chiral Purity in Consistent Molecular Interactions (e.g., with CRBN)
Thalidomide possesses a single chiral center at the C3 position of the glutarimide ring, leading to the existence of (S)- and (R)-enantiomers. nih.govnih.gov This chirality is of fundamental importance for the molecule's interaction with CRBN. Under physiological conditions, the enantiomers can rapidly interconvert, a process known as racemization. rsc.orgnih.gov
Structural and biochemical studies have unequivocally demonstrated that CRBN binds the two enantiomers with different affinities. The (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netsemanticscholar.orgnih.gov This preference is driven by a more favorable, relaxed conformation of the glutarimide ring of the (S)-enantiomer when it sits (B43327) within the tri-tryptophan binding pocket. semanticscholar.orgrsc.org The (R)-enantiomer, in contrast, must adopt a more strained conformation to bind, resulting in a weaker interaction. nih.govrsc.org
This stereospecific binding has direct consequences for biological activity. The potent CRBN-dependent effects, including both therapeutic and teratogenic outcomes, are primarily mediated by the (S)-enantiomer. researchgate.netrsc.org Therefore, for applications where consistent and maximal engagement of CRBN is desired, such as in the design of PROTACs, the use of a chirally pure (S)-enantiomer is critical. researchgate.net Using a racemic mixture would effectively mean using a less potent material, as the (R)-enantiomer contributes little to CRBN recruitment. researchgate.netresearchgate.net For a molecule like Thalidomide-5-O-C10-NH2 (hydrochloride), ensuring the thalidomide core has the correct (S)-configuration is a key consideration for its successful application as a building block for potent and effective PROTACs.
Advanced Analytical and Experimental Methodologies in Research
Chromatographic Techniques for Compound Purity and Characterization (e.g., LC/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is an indispensable technique for the analysis of thalidomide (B1683933) derivatives, ensuring the purity of the synthesized compound and allowing for its quantification in complex biological matrices. nih.govnih.govcapes.gov.br This method separates the compound from impurities and metabolites using a chromatography column before detection by a mass spectrometer, which provides information on the mass-to-charge ratio of the molecule.
In a typical LC-MS/MS setup for thalidomide and its analogs, the compound is first extracted from the matrix, often using liquid-liquid extraction. nih.govnih.gov The extract is then injected into a liquid chromatograph. The separation is commonly achieved on a reverse-phase column, such as a C18 column. nih.govnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization efficiency. nih.govcapes.gov.brnih.gov Detection is performed by a triple quadrupole mass spectrometer, which is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. nih.govnih.gov
Table 1: Representative LC-MS/MS Parameters for Thalidomide Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography Column | BETASIL C18 (4.6 × 150 mm, 5 μm) or TC-C18 (50x4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Methanol-water with 0.1% formic acid (70:30, v/v) or Methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v) | nih.gov |
| Flow Rate | 0.5 mL/min to 0.9 mL/min | nih.gov |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode | nih.gov |
| MRM Transition (Thalidomide) | m/z 259.1 → 186.1 or m/z 259.1 → 84.0 | nih.gov |
Spectroscopic Methods for Structural Confirmation (e.g., 1H NMR, 13C NMR, HRMS, FT-IR)
Spectroscopic techniques are crucial for the unambiguous structural elucidation of newly synthesized compounds like Thalidomide-5-O-C10-NH2 (hydrochloride). A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a complete picture of the molecule's atomic connectivity and composition.
¹H and ¹³C NMR: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR shows the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. rsc.org For thalidomide analogs, specific chemical shifts (δ) in ppm are expected for the protons and carbons of the phthalimide (B116566) and glutarimide (B196013) rings, as well as the linker. rsc.org
HRMS: High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. rsc.org
FT-IR: Infrared spectroscopy measures the vibration of bonds within a molecule. rsc.org Specific functional groups, such as carbonyls (C=O) and amines (N-H), have characteristic absorption frequencies (cm⁻¹), which helps to confirm their presence in the structure. rsc.org
Table 2: Representative Spectroscopic Data for Thalidomide Analogs
| Technique | Observed Data Type | Typical Values for Thalidomide Core Structure | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | ~11.0 (CONHCO), ~7.0-8.0 (Ar-H), ~5.0 (H3'), ~2.0-3.0 (H4'/H5') | rsc.org |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~173-167 (C=O), ~110-150 (Ar-C), ~49 (C3'), ~31 (C4'), ~22 (C5') | rsc.org |
| HRMS | Calculated vs. Found m/z | Precise mass matching the elemental formula (e.g., C19H15N3O4 calculated: 349.1063, found: 349.1073) | rsc.org |
| FT-IR | Wavenumber (ν, cm⁻¹) | ~3400-3300 (N-H), ~1760-1700 (C=O) | rsc.org |
In Vitro Ubiquitination Assays to Assess E3 Ligase Activity
Thalidomide and its derivatives function by modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov In vitro ubiquitination assays are essential for directly assessing how these compounds affect the ligase's activity. These assays reconstitute the key components of the ubiquitination cascade in a test tube.
The assay typically includes the E1 activating enzyme (e.g., UBA1), an E2 conjugating enzyme (e.g., UbcH5A), the purified and neddylated CRL4-CRBN E3 ligase complex, and ubiquitin. nih.gov The reaction is initiated by adding ATP. The output is the formation of polyubiquitin (B1169507) chains on CRBN (autoubiquitination) or on a specific substrate. nih.gov The effect of a thalidomide analog like Thalidomide-5-O-C10-NH2 is assessed by its inclusion in the reaction. These molecules can either inhibit the ubiquitination of endogenous substrates or, more notably, induce the ubiquitination of "neosubstrates" that are not normally targeted by CRBN. rsc.orgnih.gov The results are typically visualized by immunoblotting for CRBN or the substrate, where a high molecular weight smear indicates polyubiquitination. nih.gov
Cell-Free Protein Synthesis Systems for Direct Protein-Protein and Protein-Ligand Interaction Studies
To identify the direct targets and neosubstrates of the CRBN complex when bound to a thalidomide analog, researchers utilize powerful in vitro techniques like cell-free protein synthesis systems. nih.gov The wheat cell-free protein synthesis system, for example, allows for the rapid production of a large number of proteins in an array format (e.g., on a 384-well plate). nih.govembopress.org
This technology was used to create a human transcription factor protein array containing over a thousand different proteins. nih.govembopress.orgnbrp.jp This array can then be screened for interactions with purified CRBN in the presence or absence of a thalidomide derivative. nih.gov By using a sensitive detection method like AlphaScreen, which measures proximity-based interactions, researchers can identify which proteins are specifically recruited to CRBN by the compound. This approach led to the identification of promyelocytic leukemia zinc finger (PLZF) as a thalidomide-dependent CRBN neosubstrate. nih.govembopress.org This cell-free system is advantageous because it allows for the study of direct protein-protein interactions in a highly controlled environment, free from the complexities of a cellular milieu.
Chemical Proteomics for Global Neo-Substrate Identification
Chemical proteomics provides a global, unbiased view of the proteins that interact with a small molecule in a complex biological sample, such as a cell lysate. This approach has been instrumental in expanding the known landscape of CRBN neosubstrates. biorxiv.orgnih.govbiorxiv.orgresearchgate.net
A common workflow involves using an immobilized version of a thalidomide analog to perform affinity purification from cell lysates. researchgate.net The cell lysate is incubated with the beads, and proteins that bind to the drug-CRBN complex are captured. After washing away non-specific binders, the enriched proteins are eluted and identified by mass spectrometry. researchgate.net More advanced, high-throughput workflows have been developed to screen libraries of CRBN-binding molecules against cell lysates to map the neo-substrate repertoire on a large scale. biorxiv.orgnih.govresearchgate.net These studies have identified hundreds of novel neosubstrates recruited to CRBN by different immunomodulatory imide drugs (IMiDs), revealing that the neo-substrate profile is highly dependent on the specific chemical structure of the CRBN modulator. nih.govresearchgate.netnih.gov
Proximity-Dependent Biotinylation (e.g., BioID, TurboID) for Ligase-Substrate Interactions
While chemical proteomics is powerful for identifying interactions in cell lysates, proximity-dependent biotinylation techniques like BioID, TurboID, and AirID allow for the study of these interactions within living cells. nih.govresearchgate.netazolifesciences.com These methods provide a snapshot of the protein interaction network in a more native context. uts.edu.auresearchgate.netmdpi.com
The methodology involves fusing a promiscuous biotin (B1667282) ligase (like AirID or BioID2) to CRBN. researchgate.netazolifesciences.comuts.edu.au When expressed in cells and supplied with biotin, this fusion protein will "label" any nearby proteins with biotin. azolifesciences.commdpi.com By comparing the biotinylated proteins in cells treated with a vehicle (DMSO) versus cells treated with a thalidomide analog, researchers can identify proteins that are specifically brought into proximity with CRBN by the drug. nih.govresearchgate.net These drug-dependent interactors represent the neosubstrates and other components of the complex. nih.govazolifesciences.com This technique has been successfully used to identify and validate CRBN neosubstrates like ZMYM2 and MYH9 in a drug-dependent manner. azolifesciences.comnih.gov
High-Throughput Screening (HTS) Platforms for Identifying Novel CRBN Modulators
The discovery of novel modulators of CRBN, including new molecular glues with unique neo-substrate profiles, is greatly accelerated by the use of high-throughput screening (HTS) platforms. nih.govnih.gov These platforms allow for the rapid testing of thousands of compounds for their ability to modulate CRBN activity.
One approach is phenotypic screening, where large libraries of compounds are tested for their ability to induce a specific cellular outcome, such as the death of multiple myeloma cells that are dependent on CRBN neosubstrates like IKZF1 and IKZF3. nih.gov A "direct-to-biology" platform has been developed that combines automated, nano-scale synthesis of pomalidomide-based analogs with rapid phenotypic screening, bypassing the need for purification of each compound in the initial screen. nih.gov Other HTS methods are more target-centric, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, which can be designed to measure the drug-induced recruitment of a specific neo-substrate to the CRBN complex. biorxiv.org These HTS approaches are critical for expanding the chemical space of CRBN modulators and discovering molecules with novel therapeutic potential. biorxiv.org
Cellular Assays for Investigating Protein Degradation Kinetics and Pathway Modulation (e.g., Western Blot for protein levels, CRISPR-Cas9 screens for genetic pathways impacting degradation)researchgate.netnih.gov
The characterization of molecules like Thalidomide-5-O-C10-NH2 (hydrochloride) is foundational to the development of novel targeted protein degraders. This compound serves as a crucial building block, acting as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). medchemexpress.com When incorporated into a Proteolysis-Targeting Chimera (PROTAC), it facilitates the recruitment of CRBN to a specific protein of interest, marking it for degradation via the ubiquitin-proteasome system. researchgate.netnih.govjst.go.jp To understand the efficacy and mechanism of a PROTAC built with this linker, researchers employ a suite of advanced cellular assays. These methodologies are essential for quantifying the kinetics of protein degradation and for identifying the genetic factors that modulate the degradation pathway.
Western Blot for Protein Level Quantification
Western blotting is a cornerstone technique for directly observing and quantifying the reduction of a target protein's levels within a cell after treatment with a degrader. In a typical experiment to characterize a novel PROTAC utilizing the Thalidomide-5-O-C10-NH2 (hydrochloride) moiety, cancer cell lines expressing the target protein are treated with increasing concentrations of the PROTAC over a set time course.
Researchers collect cell lysates at various time points and separate the proteins by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific to the target protein. A second antibody, which is conjugated to a detection enzyme or fluorophore, is used to visualize and quantify the amount of target protein. To ensure that any observed protein loss is due to the specific action of the degrader, control experiments are run in parallel. These often include co-treatment with a proteasome inhibitor (like MG-132), which should rescue the target protein from degradation, confirming the involvement of the proteasome pathway. acs.org
Detailed research findings from such experiments allow for the determination of key degradation parameters, including the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved). jove.com
Table 1: Representative Western Blot Quantification of Target Protein X Degradation
This interactive table simulates the data obtained from a Western blot experiment. The data demonstrates the concentration-dependent degradation of a hypothetical Target Protein X by a PROTAC constructed using Thalidomide-5-O-C10-NH2 (hydrochloride) in a cancer cell line after 24 hours of treatment.
| PROTAC Concentration (nM) | Mean Target Protein X Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | 4.5% |
| 1 | 85.2% | 5.1% |
| 10 | 48.9% | 3.8% |
| 50 | 15.6% | 2.9% |
| 100 | 8.3% | 2.1% |
| 250 | 9.1% | 2.5% |
| 500 | 25.7% | 3.4% |
| 1000 | 45.3% | 4.2% |
Note: The increase in protein levels at higher concentrations (500-1000 nM) illustrates the "hook effect," a phenomenon where the formation of the productive ternary complex (PROTAC-Target-E3 Ligase) is impaired by an excess of the bifunctional degrader molecule. nih.gov
CRISPR-Cas9 Screens for Pathway Identification
While Western blotting confirms that degradation occurs, CRISPR-Cas9 genetic screens are powerful tools for discovering which genes are essential for the degrader's activity. jove.comcreative-biogene.com These unbiased, genome-wide screens can identify components of the ubiquitin-proteasome system, cellular trafficking proteins, or resistance mechanisms. digitellinc.comnih.gov
In a typical screen, a library of guide RNAs (gRNAs) targeting thousands of genes is introduced into a population of cells. These cells are then treated with the PROTAC. Cells in which a gene essential for the PROTAC's function has been knocked out will survive or proliferate, as the target protein will not be degraded. By sequencing the gRNAs present in the surviving cell population, researchers can identify the genes whose loss confers resistance to the degrader.
A screen for a PROTAC containing Thalidomide-5-O-C10-NH2 (hydrochloride) would be expected to identify CRBN as a top "hit," since its loss would prevent the PROTAC from engaging the E3 ligase machinery. Other hits could include components of the CRL4 E3 ligase complex (e.g., DDB1, CUL4) or genes involved in protein ubiquitination and turnover. myscience.chrsc.org
Table 2: Representative Hits from a Genome-Wide CRISPR-Cas9 Resistance Screen
This interactive table shows simulated results from a CRISPR-Cas9 screen to identify genes whose knockout confers resistance to a PROTAC built with Thalidomide-5-O-C10-NH2 (hydrochloride). A higher "Enrichment Score" indicates a stronger resistance phenotype.
| Gene Symbol | Gene Name | Function | Enrichment Score |
| CRBN | Cereblon | E3 ligase substrate receptor; direct binder of the thalidomide moiety. rsc.org | 25.4 |
| DDB1 | Damage-Specific DNA Binding Protein 1 | Core component of the CRL4 E3 ligase complex. myscience.ch | 18.2 |
| CUL4A | Cullin 4A | Scaffold protein for the CRL4-CRBN E3 ligase complex. | 15.9 |
| RBX1 | RING-Box Protein 1 | Component of Cullin-RING E3 ubiquitin ligases. | 12.1 |
| UBA1 | Ubiquitin-Like Modifier Activating Enzyme 1 | Initiates the ubiquitination cascade by activating ubiquitin. | 8.5 |
| PSMD1 | Proteasome 26S Subunit, Non-ATPase 1 | A regulatory subunit of the 26S proteasome. | 6.7 |
Compound Reference Table
Computational Chemistry and in Silico Modeling
Molecular Docking and Scoring Algorithms for Ligand-CRBN Binding Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. In the context of Thalidomide-5-O-C10-NH2 and its analogs, docking simulations are used to model their interaction within the CRBN binding pocket.
Key Research Findings:
Binding Site Interaction: Docking studies consistently show that thalidomide-based ligands, including their derivatives, bind within a conserved tri-tryptophan pocket in the CRBN thalidomide-binding domain (TBD). nih.govacs.org The glutarimide (B196013) ring of the thalidomide (B1683933) scaffold is crucial, forming key hydrogen bonds with residues in this pocket. acs.org
Scoring Functions: Various scoring algorithms are employed to estimate the binding free energy and rank potential ligands. For instance, studies have used docking scores (measured in kcal/mol) to compare newly designed molecules against established CRBN ligands like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). nih.gov Lower binding energy scores typically indicate a more favorable interaction. nih.gov
Validation of Novel Ligands: Docking is a critical step in virtual screening campaigns to identify novel CRBN binders. By simulating the binding of thousands of compounds from a molecular library, researchers can filter for those with favorable predicted binding energies and interaction patterns, which are then prioritized for experimental validation. nih.govnih.gov For example, a study successfully identified five novel molecules with lower predicted binding energies than thalidomide by using a combination of scaffold hopping and docking analysis. nih.gov
| Parameter | Description | Application in CRBN Ligand Prediction |
| Binding Pocket | The conserved tri-tryptophan pocket of the Cereblon (CRBN) protein. | Site where the glutarimide moiety of thalidomide and its derivatives form key interactions. nih.govacs.org |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, and π-π stacking. | Essential for stabilizing the ligand within the CRBN binding site; the glutarimide ring is a key participant. acs.org |
| Scoring Algorithms | Functions like Glide XP GScore, GOLD fitness score, and AutoDock Vina's energy scoring. | Used to rank potential ligands based on predicted binding affinity (e.g., in kcal/mol). nih.govmdpi.com |
| Docking Pose | The predicted 3D orientation of the ligand within the protein's binding site. | Visual inspection of poses helps confirm that key interactions with residues like Trp380, Trp386, and Trp400 are formed. nih.gov |
Molecular Dynamics (MD) Simulations of Ligand-Protein and Ternary Complex Formation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex, the role of solvent, and conformational changes that may occur upon binding.
Key Research Findings:
Complex Stability: MD simulations are used to assess the stability of the ligand-CRBN complex. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are performed. A stable RMSD over the simulation time (e.g., 50-150 ns) suggests that the ligand remains securely bound in the active site. nih.govscielo.org.zaresearchgate.net
Interaction Analysis: Throughout the simulation, the number and duration of hydrogen bonds between the ligand and CRBN are monitored. The consistent presence of key hydrogen bonds indicates a stable and strong interaction. scielo.org.zaresearchgate.net
Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy compared to docking scores alone. nih.gov
Virtual Screening Techniques for Identifying Novel CRBN-Binding Motifs
The reliance on the thalidomide scaffold has limited the chemical space of CRBN modulators. nih.govacs.org Virtual screening (VS) techniques are employed to explore vast chemical libraries computationally to identify novel scaffolds that can bind to CRBN.
Key Research Findings:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the CRBN binding pocket to dock large libraries of compounds. Hits are selected based on their docking scores and predicted binding modes. nih.govmdpi.com
Ligand-Based Virtual Screening (LBVS): When a high-quality crystal structure is unavailable or to complement SBVS, ligand-based methods are used. These include pharmacophore modeling, where the key chemical features of known active ligands are abstracted into a 3D model, which is then used to search for new molecules with a similar arrangement of features. nih.gov
Scaffold Hopping: This technique aims to identify compounds with different core structures (scaffolds) but similar binding properties to a known ligand. A study successfully used scaffold hopping with thalidomide as a starting point to build a new molecular library, which was then screened to find novel and potent CRBN ligands. nih.gov
ADMET Screening: VS campaigns are often coupled with computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening to filter out compounds with poor drug-like properties early in the discovery process. nih.gov
| Screening Technique | Principle | Application for CRBN |
| Structure-Based VS | Uses the 3D structure of the CRBN protein to dock and score compounds from a library. | Identifies novel compounds that fit sterically and electronically into the CRBN binding pocket. nih.gov |
| Ligand-Based VS | Uses the properties of known active ligands (e.g., thalidomide) to find new molecules with similar features. | Employs pharmacophore models to discover diverse structures that retain key binding interactions. nih.gov |
| Scaffold Hopping | Replaces the core structure of a known ligand while preserving its binding functionality. | Moves beyond the traditional glutarimide skeleton to find entirely new classes of CRBN modulators. nih.gov |
De Novo Design Methodologies for CRBN Ligands and PROTAC Scaffolds
De novo design involves the computational creation of novel molecules from scratch. These methods build ligands atom-by-atom or fragment-by-fragment directly within the target's binding site, offering a powerful way to explore novel chemical space.
Key Research Findings:
Fragment-Based Design: Algorithms can place small molecular fragments in favorable positions within the CRBN binding site and then link them together to create a coherent molecule.
Exploiting Structural Insights: Researchers have used the structural binding modes of hydrolyzed metabolites of thalidomide derivatives to guide the design of new, minimalistic CRBN effectors. nih.govacs.org This rational approach allows for probing the chemical space for linking moieties that can recruit new target proteins (neo-substrates). nih.govacs.org
PROTAC Linker Design: Computational methods are increasingly used to design the linkers that connect the CRBN-binding moiety (like Thalidomide-5-O-C10-NH2) to the target-binding warhead. explorationpub.com While historically an empirical process, computational approaches now help predict optimal linker length, rigidity, and composition to facilitate effective ternary complex formation. explorationpub.comacs.org The development of rigid linkers, for example, has been shown to improve the metabolic stability of PROTACs. acs.org
Bioinformatics and Cheminformatics Approaches for Degradation Pathway Analysis and Target Prediction
The binding of a ligand like Thalidomide-5-O-C10-NH2 to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of proteins not normally targeted by CRBN, known as neosubstrates. nih.gov Bioinformatics and cheminformatics tools are essential for understanding these downstream effects.
Key Research Findings:
Neosubstrate Prediction: The discovery that CRBN's function is modulated by ligands has spurred efforts to predict which proteins will be recruited for degradation. nih.govrsc.org Computational models can analyze protein surfaces and sequences to identify potential degrons—specific motifs that are recognized by the ligand-bound CRBN complex.
Pathway Analysis: Once potential neosubstrates are identified, bioinformatics tools are used to map these proteins to known cellular pathways. This helps in understanding the broader biological consequences of administering a CRBN-based degrader and can predict its therapeutic effects or potential toxicities.
Proteomics Data Analysis: Cheminformatics approaches are vital for analyzing large-scale proteomics datasets from experiments where cells are treated with CRBN modulators. These methods help to statistically identify proteins whose abundance significantly decreases, thus validating them as targets of the degradation pathway.
DNA-Encoded Libraries (DEL): High-throughput discovery methods like DEL screening, which rely heavily on bioinformatics for data deconvolution, are being used to identify novel binders for E3 ligases, including CRBN. hitgen.com This expands the toolkit for creating new protein degraders. hitgen.com
Future Research Directions and Conceptual Advancements in Chemical Biology
Design and Synthesis of Next-Generation CRBN Ligands with Enhanced Specificity or Affinity
The quest for more precise and potent molecular degraders is driving the innovation of new Cereblon (CRBN) ligands. While thalidomide (B1683933) and its analogs have been instrumental, their use can lead to the degradation of unintended "neosubstrates," causing off-target effects. biorxiv.org Future research is focused on designing next-generation CRBN binders that can overcome these limitations. biorxiv.orgresearchgate.net
Key strategies in this area include:
Structural Modifications: Small changes to the chemical structure of CRBN binders can significantly alter their degradation profile, including on-target degradation depth and neosubstrate selectivity. nih.gov Researchers are exploring novel scaffolds beyond the traditional phthalimide (B116566) structure, such as phenyl glutarimides and phenyl dihydrouracils, which have shown improved chemical stability and, in some cases, better degradation efficacy. acs.orgnih.gov
Enhanced Affinity and Selectivity: The goal is to develop ligands with higher affinity for CRBN, potentially leading to more efficient degradation of the target protein. biorxiv.org By optimizing the chemical properties of these new binders, researchers aim to fine-tune their interaction with CRBN and reduce the recruitment of unwanted neosubstrates. acs.org The development of conformationally locked benzamide-type derivatives that mimic natural CRBN degrons is a promising approach, exhibiting enhanced stability and a more favorable selectivity profile. acs.org
High-Throughput Screening: The development of novel CRBN protein constructs that are more amenable to biophysical assays is facilitating large-scale screening efforts to identify new and diverse CRBN binders. biorxiv.org This allows for the rapid testing of large compound libraries to discover next-generation ligands with improved properties. biorxiv.orgbiorxiv.org
The synthesis of analogs of existing molecules, like the solid-phase synthesis of thalidomide and its derivatives, provides a methodology for creating libraries of new compounds for testing. acs.org This systematic approach allows for the exploration of structure-activity relationships, guiding the design of more effective and specific CRBN ligands.
Exploration of Other E3 Ubiquitin Ligases for Targeted Degradation Platforms
While CRBN and von Hippel-Lindau (VHL) are the most utilized E3 ligases in targeted protein degradation, the human proteome contains over 600 distinct E3 ligases. nih.gov This vast number presents a significant opportunity to expand the targeted protein degradation toolbox. nih.gov Recruiting different E3 ligases could offer several advantages, including tissue-specific protein degradation and a way to overcome resistance to CRBN/VHL-based degraders. nih.govyoutube.com
Current research is actively exploring the ligandability of other E3 ligases. nih.gov Efforts are underway to identify small molecules that can bind to and recruit other E3 ligases, such as MDM2 and IAP proteins. nih.gov The development of novel platforms, like E3scan™, allows for the standardized measurement of ligand binding across a diverse range of E3 ligases, accelerating the discovery of new recruiter molecules. youtube.com By expanding the repertoire of available E3 ligases, researchers can develop PROTACs with novel degradation capabilities and potentially improved therapeutic profiles. bohrium.com
Development of Optically Controlled or Photoswitchable CRBN Modulators for Spatiotemporal Control
A significant advancement in targeted protein degradation is the development of optically controlled or photoswitchable modulators, which allow for precise spatiotemporal control over protein degradation. nih.govnih.gov This is achieved by incorporating light-sensitive chemical groups into the structure of PROTACs or molecular glues. mdpi.comnih.gov
These "opto-PROTACs" or "photocaged" PROTACs are inactive in the dark and are activated by a specific wavelength of light. nih.govfrontiersin.org This light-induced activation removes a "caging" group, releasing the active degrader molecule, which can then bind to CRBN and the target protein to initiate degradation. frontiersin.orgnih.gov This technology offers several advantages:
Precision Medicine: The ability to control protein degradation in a specific location and at a specific time could minimize systemic toxicity and off-target effects, making it a promising strategy for precision medicine. nih.govnih.gov
Research Tools: Light-responsive degraders are powerful research tools for studying protein function with high temporal and spatial resolution. nih.gov
The design of these molecules often involves modifying existing CRBN ligands, such as pomalidomide (B1683931), by adding a photolabile caging group. nih.gov Similarly, photoswitchable immunomodulatory drugs (PHOIMiDs) have been developed by incorporating a photoswitch into the scaffold of validated molecular glues. nih.gov While promising, challenges such as the higher molecular weight of these optically controlled PROTACs, which can affect their permeability and delivery, are areas of active research and optimization. mdpi.com
Mechanistic Investigations into the Basis of Differential Neo-Substrate Specificity
A critical area of research is understanding why different CRBN modulators induce the degradation of different sets of "neo-substrates." rsc.orgnih.gov The binding of a small molecule, like a thalidomide derivative, to CRBN alters the surface of the E3 ligase, creating a new interface for protein-protein interactions. rsc.orgnih.gov This altered surface then recruits specific proteins for ubiquitination and subsequent degradation. nih.govresearchgate.net
Key findings from mechanistic studies include:
Structural Basis of Recognition: Crystallographic studies of the CRBN-DDB1-modulator-neosubstrate complex have revealed that neosubstrates often possess a common structural motif, such as a surface turn containing a key glycine (B1666218) residue, that interacts with both the modulator and a "hotspot" on the CRBN surface. nih.gov
Modulator-Dependent Specificity: Even small chemical modifications to the CRBN modulator can dramatically change which neo-substrates are recruited. nih.gov For instance, introducing motifs like an amino group, urea (B33335), or aniline (B41778) into the immunomodulatory imide drug (IMiD) scaffold can significantly impact the protein-protein complementarity between CRBN and the target neo-substrate. nih.gov
Common Degrons: While neo-substrates may not share obvious sequence or functional homology, they can utilize similar structural features, or "degrons," for binding to the CRBN-modulator complex. nih.gov
Understanding these mechanisms at a molecular level is crucial for the rational design of next-generation degraders with improved selectivity and for predicting potential off-target effects. rsc.orgnih.gov
Refinement of PROTAC Design Principles for Improved Intracellular Performance
The effectiveness of a Proteolysis Targeting Chimera (PROTAC) is highly dependent on its design, particularly the linker that connects the CRBN-binding moiety to the target protein-binding ligand. explorationpub.comresearchgate.net The length, composition, and attachment point of the linker are critical for achieving optimal ternary complex formation and subsequent protein degradation. explorationpub.comfrontiersin.org
Key principles being refined in PROTAC design include:
Linker Optimization: The linker must be long enough to avoid steric clashes between the two proteins but not so long that it prevents them from coming into close proximity for ubiquitination. explorationpub.com The chemical nature of the linker, including its hydrophilicity and rigidity, also needs to be optimized to improve cell permeability and bioavailability. researchgate.net The use of polyethylene (B3416737) glycol (PEG) or triazole moieties in linkers are examples of strategies to improve these properties. explorationpub.comfrontiersin.org
Improving Cell Permeability: Due to their relatively high molecular weight, PROTACs often face challenges with cell permeability. frontiersin.org Research has shown that the flexibility of a PROTAC can allow it to adopt different conformations in different environments, which can aid in its passage across the cell membrane. nih.gov Other strategies to enhance cellular uptake are also being explored. frontiersin.org
Enhancing Metabolic Stability: The stability of PROTACs in a biological system is crucial for their efficacy. Replacing metabolically labile groups, such as amides, with more stable linkages, like ethers, has been shown to improve the pharmacokinetic profiles of PROTACs. frontiersin.org
The development of computational models and machine learning approaches is also beginning to play a role in accelerating and improving the de novo design of PROTACs, particularly in optimizing the complex linker region. arxiv.org
Application of Thalidomide-5-O-C10-NH2 as a Research Tool to Dissect Ubiquitin-Proteasome System Dynamics
Thalidomide-5-O-C10-NH2 (hydrochloride) and similar molecules serve as valuable research tools for probing the intricacies of the ubiquitin-proteasome system (UPS). medchemexpress.commedchemexpress.com The UPS is a complex network responsible for protein degradation, and molecules that can modulate this system provide a way to study its function. nih.gov
Thalidomide-5-O-C10-NH2 (hydrochloride) is a thalidomide-based CRBN ligand that can be incorporated into PROTACs. medchemexpress.com By using such a molecule, researchers can:
Induce Targeted Degradation: Conjugating this CRBN ligand to a ligand for a specific protein of interest allows for the targeted degradation of that protein, enabling the study of its function through its removal. medchemexpress.cominvivochem.com
Study E3 Ligase Function: By recruiting CRBN, these molecules help to elucidate the role of this specific E3 ligase in the degradation of various substrates. nih.gov
Investigate Ternary Complex Dynamics: The formation of the ternary complex (PROTAC, CRBN, and target protein) is a critical step in degradation. Studying how different PROTACs, including those built with Thalidomide-5-O-C10-NH2, influence the dynamics of this complex can provide insights into the determinants of successful degradation. biorxiv.org
The ability to chemically induce protein degradation provides a powerful alternative to genetic methods for studying protein function and the broader dynamics of the UPS.
Advancements in Systems Biology Approaches to Map Degradation Networks
The complexity of the protein degradation network within a cell requires systems-level approaches to fully understand it. nih.govbiorxiv.org Systems biology, which integrates large-scale experimental data with computational modeling, is being used to map these intricate networks. nih.govoup.com
Key advancements in this area include:
Systematic Turnover Maps (T-MAPs): By combining systematic gene deletions with quantitative measurements of protein turnover, researchers can create comprehensive maps that reveal the target candidates of numerous E2 and E3 ubiquitin ligases and identify the primary degradation routes for most proteins. nih.govbiorxiv.org
Network Inference and Pathway Analysis: Network-based approaches are used to analyze multi-omics data (genomics, transcriptomics, proteomics) to reconstruct gene regulatory networks and identify perturbed pathways in disease. oup.com This can help to illuminate the role of protein degradation in various pathological conditions. researchgate.net
Disease Maps: The creation of detailed disease maps, which are conceptual models of disease mechanisms, allows for the integration of knowledge about protein degradation pathways with other cellular processes. nih.gov These maps can be used to visualize disease mechanisms, identify knowledge gaps, and generate new hypotheses. nih.gov
These systems-level approaches provide a global view of protein degradation and are essential for understanding how the targeted degradation of a specific protein will affect the broader cellular network.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
